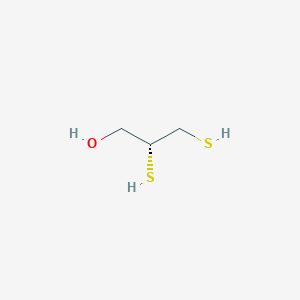
Dimercaprol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimercaprol, (R)- is an organic compound characterized by the presence of two sulfanyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (2R)-2,3-dihydroxypropan-1-ol.
Thiol Addition: The hydroxyl groups are converted to sulfanyl groups through a thiol addition reaction. This can be achieved using reagents like thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Dimercaprol, (R)- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Dimercaprol, (R)- undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in substitution reactions with halogens or other electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Dimercaprol, (R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dimercaprol, (R)- involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
(2S)-2,3-bis(sulfanyl)propan-1-ol: The enantiomer of Dimercaprol, (R)- with similar chemical properties but different biological activities.
2,3-dimercaptopropanol: A related compound with two sulfanyl groups but lacking the chiral center.
2,3-bis(sulfanyl)butan-1-ol: A similar compound with an additional carbon atom in the backbone.
Uniqueness: Dimercaprol, (R)- is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its overall reactivity. This makes it a valuable compound for studying stereochemistry and chiral effects in chemical and biological systems.
Propiedades
Número CAS |
16495-08-2 |
|---|---|
Fórmula molecular |
C3H8OS2 |
Peso molecular |
124.23 g/mol |
Nombre IUPAC |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
Clave InChI |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
SMILES |
C(C(CS)S)O |
SMILES isomérico |
C([C@H](CS)S)O |
SMILES canónico |
C(C(CS)S)O |
Sinónimos |
1-Propanol, 2,3-dimercapto-, (R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















